- LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl FluoridesOrganic Letters, 2018, 20(18), 5564-5568,
Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure](https://de.kuujia.com/scimg/cas/912844-88-3x500.png)
912844-88-3 structure
Produktname:2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:912844-88-3
MF:C18H21BO2
MW:280.169145345688
MDL:MFCD18452169
CID:1040393
PubChem ID:17942655
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Biphenylboronic acid pinacol ester
- 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
- biphenyl-3-boronic acid pinacol ester
- 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- UUMDSELMDKINPL-UHFFFAOYSA-N
- 5267AC
- BC001259
- SY108398
- AX8236455
- ST24039807
- MF
- 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 1,1′-Biphenyl-3-ylboronic acid pinacol ester
- MFCD18452169
- C18H21BO2
- SCHEMBL3362199
- [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER
- 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- Z2044738566
- AKOS016005606
- 3-Biphenylboronic acid, pinacol ester
- 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- B6023
- 912844-88-3
- CS-B1262
- DS-18318
- DB-104280
- DTXSID20591682
- EN300-1706463
-
- MDL: MFCD18452169
- Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
- InChI-Schlüssel: UUMDSELMDKINPL-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 280.16346g/mol
- Oberflächenladung: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 280.16346g/mol
- Monoisotopenmasse: 280.16346g/mol
- Topologische Polaroberfläche: 18.5Ų
- Schwere Atomanzahl: 21
- Komplexität: 344
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Schmelzpunkt: 80.0 to 84.0 deg-C
- Siedepunkt: 412.7±24.0℃ at 760 mmHg
- PSA: 18.46000
- LogP: 3.65280
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6023-1G |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | >98.0%(GC)(T) | 1g |
¥70.00 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0853-10G |
2-([1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 97% | 10g |
¥ 2,547.00 | 2023-04-13 | |
Enamine | EN300-1706463-5.0g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 5.0g |
$138.0 | 2023-07-08 | |
Enamine | EN300-1706463-0.1g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 0.1g |
$19.0 | 2023-07-08 | |
Enamine | EN300-1706463-0.5g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 0.5g |
$39.0 | 2023-07-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061475-5g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 98% | 5g |
¥98.00 | 2024-04-25 | |
Enamine | EN300-1706463-0.05g |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane |
912844-88-3 | 95% | 0.05g |
$19.0 | 2023-07-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6023-5G |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | >98.0%(GC)(T) | 5g |
¥165.00 | 2024-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857669-5g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | ≥98% | 5g |
¥1,415.70 | 2022-09-02 | |
TRC | B705223-50mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 50mg |
$ 95.00 | 2022-06-06 |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ; 12 h
1.2 Reagents: Oxygen ; 5 min
1.2 Reagents: Oxygen ; 5 min
Referenz
- Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditionsOrganic & Biomolecular Chemistry, 2015, 13(41), 10336-10340,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ; 24 h, 100 °C
Referenz
- Nickel-Catalyzed C(sp2)-H Borylation of ArenesOrganometallics, 2019, 38(17), 3286-3293,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium fluoride , Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ; 24 h, 140 °C
Referenz
- Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic AcidsChemistry - A European Journal, 2023, 29(29),,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
Referenz
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free ConditionsAngewandte Chemie, 2019, 58(16), 5392-5395,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; overnight, rt
Referenz
- Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl IodideOrganic Letters, 2015, 17(12), 3086-3089,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 24 h, 60 °C
Referenz
- Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond ActivationJournal of Organic Chemistry, 2022, 87(13), 8380-8389,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 16 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxideACS Catalysis, 2017, 7(5), 3199-3203,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ; 18 h, 35 °C
Referenz
- Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond CleavageOrganic Letters, 2023, 25(18), 3293-3297,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Pyridine , Tetrabutylammonium acetate , 2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone , Acetonitrile ; 6 h, 35 - 40 °C
Referenz
- Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalizationChem, 2023, 9(10), 2997-3012,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ; 3 h
Referenz
- Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl BromidesOrganic Letters, 2022, 24(36), 6604-6608,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, reflux
Referenz
- Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of FluoroarenesACS Catalysis, 2021, 11(10), 5968-5973,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: 2411767-15-0 ; 20 h, 120 °C
Referenz
- Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexesMendeleev Communications, 2020, 30(5), 569-571,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
Referenz
- Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfacesScience (Washington, 2019, 363(6422), 57-60,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referenz
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
Referenz
- Nickel-catalyzed decarbonylative borylation of aroyl fluoridesChemical Communications (Cambridge, 2018, 54(99), 13969-13972,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ; 24 h, 35 °C
Referenz
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic AminesOrganic Letters, 2022, 24(23), 4281-4285,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referenz
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
Referenz
- Copper-Catalyzed ipso-Borylation of FluoroarenesACS Catalysis, 2017, 7(7), 4535-4541,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 36 h, 170 °C
Referenz
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of OrganoboronatesChemistry - A European Journal, 2016, 22(47), 16787-16790,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referenz
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible LightAngewandte Chemie, 2018, 57(41), 13499-13503,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Catalysts: 2756816-84-7 ; 72 h, 110 °C
Referenz
- Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and AlkanesChemistry - A European Journal, 2021, 27(71), 17824-17833,
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2-Bromo-1,1'-biphenyl
- 3-Chlorobiphenyl
- 3-Aminobiphenyl
- [1,1'-Biphenyl]-3-carbonyl fluoride
- Phenyl [1,1'-biphenyl]-3-carboxylate
- 2,3-Dimethylbutane-2,3-diol
- 3-Methoxybiphenyl
- 3-Phenylphenol
- Carbamic acid, diethyl-, [1,1'-biphenyl]-3-yl ester
- 4,4,5,5-Tetramethyl-2-[4-(methylthio)[1,1′-biphenyl]-3-yl]-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 3-Methyl-1,1'biphenyl
- 3-Fluorobiphenyl
- Pinacolborane
- 3-Bromobiphenyl
- 1,1'-biphenyl-3-carboxylic acid
- 3-Biphenylboronic acid
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Verwandte Literatur
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Verwandte Produkte
- 181219-01-2(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 401797-00-0(2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 171364-80-0(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 68716-48-3(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane)
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 253342-48-2(3-Tolylboronic Acid Pinacol Ester)
- 1092390-02-7(4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane)
- 128376-64-7(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reinheit:99%/99%
Menge:5.0g/10.0g
Preis ($):192.0/319.0